1-(4-methoxyphenyl)-3-[2-(thiophen-3-yl)ethyl]urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-thiophen-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-18-13-4-2-12(3-5-13)16-14(17)15-8-6-11-7-9-19-10-11/h2-5,7,9-10H,6,8H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWKOYMCRFHRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 1 4 Methoxyphenyl 3 2 Thiophen 3 Yl Ethyl Urea and Analogues
General Methodologies for Urea (B33335) Linkage Formation
The formation of the urea functional group is a cornerstone of many synthetic endeavors in medicinal and materials chemistry. Two primary strategies, amine-isocyanate coupling and carbonylation reactions, are widely employed for this purpose.
Amine-Isocyanate Coupling Reactions
The reaction between an amine and an isocyanate is one of the most direct and efficient methods for the synthesis of ureas. This reaction is typically characterized by high yields and mild reaction conditions. The nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate proceeds readily, often without the need for a catalyst or base.
For the synthesis of 1-(4-methoxyphenyl)-3-[2-(thiophen-3-yl)ethyl]urea, this would involve the reaction of 2-(thiophen-3-yl)ethanamine with 4-methoxyphenyl (B3050149) isocyanate. The reaction is generally carried out in a suitable aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) at room temperature.
A general representation of this reaction is as follows:

Carbonylation Reactions in Urea Synthesis
Recent advancements have focused on using safer alternatives to carbon monoxide gas, such as metal carbonyls like chromium hexacarbonyl (Cr(CO)6). These solid sources of CO can be used in palladium-catalyzed reactions to synthesize symmetrical and unsymmetrical ureas from aryl iodides, sodium azide, and amines. Another "green" approach involves the use of carbon dioxide as the carbonylating agent, often in the presence of ionic liquids which can act as both solvents and organocatalysts to activate the CO2.
Approaches for Thiophene (B33073) Moiety Incorporation
The thiophene ring is a key structural feature of the target molecule. Its synthesis can be achieved through various classical and modern synthetic methods, including multi-component reactions and traditional ring-formation techniques.
Multi-component Reactions (MCRs) for Thiophene Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants. chemicalbook.com These reactions are atom-economical and can rapidly generate molecular complexity. chemicalbook.com
The Gewald reaction is a well-known MCR for the synthesis of polysubstituted 2-aminothiophenes. chemicalbook.com It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. chemicalbook.com This method provides a versatile route to highly functionalized thiophenes which can be further modified. asianpubs.org Microwave irradiation has been shown to improve reaction yields and reduce reaction times for the Gewald reaction.
Traditional Thiophene Ring Formation Methods
Several classical methods for thiophene synthesis have been established and remain widely used.
Paal-Knorr Thiophene Synthesis : This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P4S10) or Lawesson's reagent. google.comorgsyn.org The reaction proceeds via the formation of a thioketone intermediate, followed by cyclization and dehydration to yield the thiophene ring. orgsyn.org
Gewald Aminothiophene Synthesis : As mentioned in the context of MCRs, the Gewald reaction is a powerful tool for constructing 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. chemicalbook.comgoogle.com
Volhard-Erdmann Cyclization : This reaction involves the cyclization of 1,4-difunctional compounds, such as disodium (B8443419) succinate, γ-oxo acids, or 1,4-diketones, with phosphorus heptasulfide (P4S7) to form alkyl and aryl thiophenes. patsnap.comgoogle.com The reaction is named after its discoverers, Jacob Volhard and Hugo Erdmann.
| Method | Starting Materials | Key Reagents | Product Type |
|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide, Lawesson's reagent | Substituted thiophenes |
| Gewald Synthesis | Ketone/aldehyde, α-Cyanoester | Elemental sulfur, Base | 2-Aminothiophenes |
| Volhard-Erdmann Cyclization | 1,4-Difunctional compounds (e.g., disodium succinate) | Phosphorus heptasulfide | Alkyl and aryl thiophenes |
Synthesis of Key Precursors and Intermediates Relevant to this compound
The synthesis of the target molecule relies on the availability of two key precursors: 2-(thiophen-3-yl)ethanamine and 4-methoxyphenyl isocyanate.
Synthesis of 2-(thiophen-3-yl)ethanamine:
A common strategy for the synthesis of 2-arylethylamines involves the reduction of the corresponding arylacetonitrile. Therefore, a plausible route to 2-(thiophen-3-yl)ethanamine begins with the preparation of 3-thienylacetonitrile. Several methods for the synthesis of 3-thienylacetonitrile have been reported, including:
Bromination of 3-methylthiophene (B123197) with N-bromosuccinimide, followed by substitution with sodium cyanide. patsnap.com
A multi-step sequence starting from the chlorination and subsequent chloromethylation of thiophene. patsnap.com
Reaction of mercaptoacetaldehyde (B1617137) with acrolein to form 2,5-dihydrothiophene-3-carboxaldehyde, which is then converted to the nitrile. patsnap.com
Once 3-thienylacetonitrile is obtained, it can be reduced to 2-(thiophen-3-yl)ethanamine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Synthesis of 4-methoxyphenyl isocyanate:
4-Methoxyphenyl isocyanate is a commercially available reagent. Its synthesis can be achieved through several methods, including the reaction of 4-methoxyaniline with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). An alternative route involves the reaction of an organic halide, such as 4-bromoanisole (B123540), with a metal cyanate (B1221674) in the presence of a nickel catalyst.
| Precursor | Intermediate | Key Reaction Steps |
|---|---|---|
| 2-(Thiophen-3-yl)ethanamine | 3-Thienylacetonitrile | Bromination of 3-methylthiophene followed by cyanation |
| Multi-step synthesis from thiophene via chlorination and chloromethylation | ||
| From mercaptoacetaldehyde and acrolein | ||
| 4-Methoxyphenyl isocyanate | - | Reaction of 4-methoxyaniline with phosgene or a phosgene equivalent |
| Reaction of 4-bromoanisole with a metal cyanate and a nickel catalyst |
With both 2-(thiophen-3-yl)ethanamine and 4-methoxyphenyl isocyanate in hand, the final step in the synthesis of this compound would be their direct coupling, as described in section 2.1.1.
Synthesis of 4-Methoxyphenethylamine Derivatives
The 4-methoxyphenyl portion of the target molecule is typically introduced as a phenethylamine (B48288) derivative, most commonly as 4-methoxyphenyl isocyanate. This reactive intermediate readily undergoes nucleophilic attack by an amine to form the urea linkage.
One common method for the preparation of 4-methoxyphenyl isocyanate begins with the commercially available p-anisidine (B42471) (4-methoxyaniline). wikipedia.org This starting material can be converted to the isocyanate through various methods, including reaction with phosgene or a phosgene equivalent like triphosgene. mdpi.com A representative reaction involves treating a solution of the amine with triphosgene in a suitable solvent, such as dichloromethane, often in the presence of a base to neutralize the hydrogen chloride byproduct. asianpubs.org
Alternatively, 4-methoxyphenyl isocyanate can be synthesized from 4-bromoanisole. This method involves a nickel-catalyzed reaction between 4-bromoanisole and a cyanate salt, such as sodium cyanate. google.com
| Starting Material | Reagent(s) | Product | Reference |
| p-Anisidine | Triphosgene, Base | 4-Methoxyphenyl isocyanate | mdpi.comasianpubs.org |
| 4-Bromoanisole | Sodium Cyanate, Nickel Catalyst | 4-Methoxyphenyl isocyanate | google.com |
Synthesis of Thiophene-Containing Amines or Isocyanates
The synthesis of the 2-(thiophen-3-yl)ethyl]amine moiety presents a more complex challenge due to the specific substitution pattern on the thiophene ring. Unlike the more readily available 2-substituted thiophenes, the 3-substituted isomer often requires a more targeted synthetic approach.
A common strategy commences with 3-bromothiophene, which can be prepared from the debromination of 2,3,5-tribromothiophene. patsnap.com From 3-bromothiophene, a two-step sequence is typically employed to introduce the aminoethyl side chain. First, the bromine is displaced to form 3-thienylacetonitrile. This can be achieved through a nucleophilic substitution reaction with a cyanide salt. The resulting nitrile is then reduced to the primary amine, 2-(thiophen-3-yl)ethanamine, using a suitable reducing agent such as lithium aluminum hydride or through catalytic hydrogenation.
An alternative, though less direct route, could involve the synthesis of 3-acetyl-2-aminothiophenes via the Gewald reaction, which might then be further modified to achieve the desired aminoethyl side chain. google.com
| Precursor | Key Intermediate | Final Product | Reference |
| 3-Bromothiophene | 3-Thienylacetonitrile | 2-(thiophen-3-yl)ethanamine | patsnap.com |
Optimization of Reaction Conditions and Yields
The final and crucial step in the synthesis of this compound is the formation of the urea bond by reacting 4-methoxyphenyl isocyanate with 2-(thiophen-3-yl)ethanamine. The efficiency of this reaction is highly dependent on the chosen conditions.
The reaction of an isocyanate with a primary amine is generally a high-yielding and straightforward process. researchgate.net The reaction is typically carried out in an inert solvent at room temperature. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF). The addition of a non-nucleophilic base is generally not required for this type of reaction.
Optimization of the reaction often involves adjusting the temperature and reaction time. While many urea formations proceed readily at room temperature, gentle heating may be employed to ensure complete conversion, particularly if either of the starting materials exhibits low reactivity. Reaction progress can be conveniently monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of the urea carbonyl peak. asianpubs.org
Yields for the formation of unsymmetrical ureas from aryl isocyanates and primary alkylamines are typically reported to be good to excellent, often exceeding 80-90% under optimized conditions. nih.gov The final product can usually be isolated and purified by standard techniques such as filtration (if the product precipitates) or column chromatography.
| Parameter | Typical Conditions | Considerations |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room temperature to gentle heating | Higher temperatures can accelerate the reaction but may also lead to side products. |
| Reaction Time | Typically a few hours | Monitored by TLC or IR spectroscopy to ensure completion. |
| Catalyst | Generally not required | The reaction proceeds readily without a catalyst. |
| Work-up | Filtration or solvent evaporation followed by purification | Purification is often achieved by recrystallization or column chromatography. |
Mechanistic Investigations and Molecular Target Elucidation
Identification of Molecular Targets for Urea-Thiophene Hybrids
The biological effects of urea-thiophene hybrids are attributed to their interaction with various proteins, including enzymes and receptors that are critical to disease processes.
The urea-thiophene scaffold has been identified as a versatile pharmacophore capable of inhibiting a range of enzymes. While data on the specific subject compound is limited, studies on related analogues provide significant insight into the potential targets of this class.
EGFR and VEGFR-2: Several studies have highlighted the potential of urea-thiophene derivatives as inhibitors of key receptor tyrosine kinases involved in cancer angiogenesis and proliferation. Novel benzothiophene-based aryl urea (B33335) derivatives have been developed as dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov One particularly potent compound, 6q, demonstrated superior inhibitory effects with IC₅₀ values of 46.6 nM for EGFR and 11.3 nM for VEGFR-2. nih.gov Similarly, thieno[2,3-d]pyrimidine (B153573) derivatives incorporating a urea moiety have shown highly potent VEGFR-2 inhibition, with one analogue recording an IC₅₀ of 21 nM. nih.gov Other thiadiazole-thiophene hybrids have also displayed remarkable VEGFR-2 inhibition, with IC₅₀ values as low as 8.2 nM and 9.4 nM for specific compounds. nih.gov
HDAC6: The aryl urea structure is a key feature in certain selective inhibitors of Histone Deacetylase 6 (HDAC6), an enzyme implicated in cancer and other diseases. Structure-activity relationship studies on aryl ureas revealed that substitutions on the urea's nitrogen atom could significantly increase potency and selectivity for HDAC6. nih.govnih.gov One such derivative, compound 5g (Nexturastat A), exhibited a low nanomolar inhibitory potency against HDAC6 and was approximately 600-fold more selective for HDAC6 over HDAC1. nih.govnih.gov
Other Kinases (PI3Kα, CDK2, IKKβ): While the urea moiety is a common feature in inhibitors of various protein kinases, specific inhibitory data for urea-thiophene hybrids against PI3Kα and CDK2 is not extensively detailed in the available literature. researchgate.net IKKβ, a key kinase in the NF-κB pathway, is a plausible target for anti-inflammatory compounds. Although direct inhibition by this specific class is not explicitly confirmed, the modulation of the NF-κB pathway suggests potential upstream effects. nih.gov
Bacterial Enzymes (FabH): Condensing enzymes like FabH are essential in bacterial fatty acid synthesis and are considered promising targets for new antibacterial drugs. researchgate.net While various natural products have been identified as FabH inhibitors, specific data linking the 1-(4-methoxyphenyl)-3-[2-(thiophen-3-yl)ethyl]urea scaffold to this target is not prominent. researchgate.net
Below is a table summarizing the inhibitory activities of representative urea-thiophene analogues against various enzymes.
| Compound Class | Target Enzyme | Representative IC₅₀ (nM) | Reference |
|---|---|---|---|
| Benzothiophene Urea Analogue (6q) | VEGFR-2 | 11.3 | nih.gov |
| Benzothiophene Urea Analogue (6q) | EGFR | 46.6 | nih.gov |
| Thieno[2,3-d]pyrimidine Urea Analogue (21e) | VEGFR-2 | 21 | nih.gov |
| Aryl Urea Hydroxamic Acid Analogue (5g) | HDAC6 | Low nanomolar | nih.govnih.gov |
| Thiadiazole-Thiophene Hybrid (49) | VEGFR-2 | 8.2 | nih.gov |
Beyond enzyme inhibition, urea-thiophene hybrids have been found to interact with key receptors of the innate immune system.
Toll-like Receptors (TLRs): Research has identified urea analogues bearing a thiophene (B33073) scaffold as potent agonists of Toll-like receptor 2 (TLR2). nih.gov Through structural modifications of a screening hit, a compound designated SMU-C13 was developed, which demonstrated high potency as a direct agonist of human TLR2 with an EC₅₀ value of 160 nM. nih.gov This interaction activates downstream signaling pathways.
Molecular Pathways Modulated by the Compound Class
The binding of urea-thiophene hybrids to their molecular targets triggers the modulation of critical intracellular signaling cascades involved in inflammation, cell growth, and survival.
The interaction of urea-thiophene compounds with immune receptors can directly influence inflammatory pathways.
NF-κB activation: The agonistic activity of urea-thiophene analogues on TLR1 and TLR2 has been shown to stimulate the activation of the Nuclear Factor-kappa B (NF-κB) pathway. nih.gov This activation leads to the transcription of downstream inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). nih.gov The NF-κB pathway is a central regulator of inflammatory responses, and its modulation is a key mechanism for many bioactive compounds. nih.gov
By inhibiting key enzymes in cell signaling, urea-thiophene derivatives can halt cell proliferation and induce programmed cell death (apoptosis).
Induction of Apoptosis: Thienopyrimidine urea derivatives have been shown to trigger cell death through the intrinsic mitochondrial pathway of apoptosis. nih.gov Mechanistic studies on a lead compound (9c) confirmed this pathway by observing a significant increase in the expression of the p53 tumor suppressor gene, an elevation in the pro-apoptotic Bax/Bcl-2 ratio, and a subsequent increase in the levels of active caspase-3. nih.gov The intrinsic pathway is a critical apoptosis mechanism often triggered by cellular stress and DNA damage, leading to the release of mitochondrial factors like cytochrome c. mdpi.com
Computational Chemistry and Molecular Modeling Approaches
Quantum Chemical Calculations and Spectroscopic Analysis
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gap)
The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and optical characteristics. These properties are primarily dictated by the distribution and energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity.
In molecules like 1-(4-methoxyphenyl)-3-[2-(thiophen-3-yl)ethyl]urea, the HOMO is typically localized on the electron-rich portions of the structure. Both the 4-methoxyphenyl (B3050149) and the thiophene (B33073) moieties are electron-donating aromatic systems; therefore, the HOMO is expected to be distributed across these two rings and the adjacent nitrogen atoms of the urea (B33335) bridge. The LUMO, conversely, is generally situated on the electron-deficient or electron-accepting parts of the molecule. For this compound, the LUMO would likely be centered on the urea carbonyl group and delocalized across the aromatic systems.
Quantum chemical calculations using Density Functional Theory (DFT) are standard for determining these parameters. asianpubs.orgurfu.ru For similar D-π-A (donor-pi-acceptor) systems containing thiophene, DFT calculations have been effectively used to predict orbital energies. urfu.ru Studies on other heterocyclic compounds show that the HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. For conjugated organic molecules containing thiophene and other aromatic rings, the HOMO-LUMO gap typically falls in the range of 3-5 eV. nih.gov It is anticipated that the ΔE for this compound would be within this range, indicating a moderately reactive and stable molecule.
Conformational Analysis
The three-dimensional structure and conformational flexibility of a molecule are crucial for its biological activity, as they determine how it interacts with target proteins. The compound this compound is an N-aryl-N'-alkyl urea, a class of compounds whose conformational preferences have been systematically studied. researchgate.netnih.gov
The key determinants of its conformation are the rotational barriers around the single bonds of the urea linkage (C(O)-N) and the attached ethyl chain. N,N'-disubstituted ureas can exist in different conformations, primarily defined by the orientation of the substituents relative to the carbonyl group, described as cis or trans. For acyclic, non-hindered N,N'-disubstituted ureas, there is a clear energetic preference for trans states over cis states to minimize steric hindrance. researchgate.net
Computational studies on N-alkyl-N'-aryl ureas reveal two primary low-energy conformations: trans-trans and cis-trans. nih.gov
In the trans-trans conformation, both substituents (the methoxyphenyl group and the thienylethyl group) are positioned trans to the urea carbonyl oxygen. This arrangement is generally the most stable.
The cis-trans conformation, where one substituent is cis and the other is trans, can be stabilized by the formation of an intramolecular hydrogen bond, for instance, between a urea N-H and a suitable acceptor on a substituent. nih.gov
In silico Pharmacokinetic Profiling for Lead Prioritization
In silico methods are invaluable in early-stage drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. This profiling helps to identify candidates with favorable pharmacokinetic characteristics and filter out those likely to fail in later developmental stages.
Assessment of Drug-likeness Parameters
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses physicochemical properties consistent with known drugs. The most widely used guideline is Lipinski's Rule of Five, which identifies properties common among orally active drugs. The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
Molecular Weight (MW) ≤ 500 g/mol
LogP (octanol-water partition coefficient) ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
The physicochemical properties for this compound have been calculated and are presented in Table 1.
| Parameter | Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Formula | C14H16N2O2S | N/A |
| Molecular Weight (MW) | 276.36 g/mol | ✓ (≤ 500) |
| LogP (calculated) | 3.15 | ✓ (≤ 5) |
| Hydrogen Bond Donors (HBD) | 2 | ✓ (≤ 5) |
| Hydrogen Bond Acceptors (HBA) | 4 | ✓ (≤ 10) |
Based on these calculations, this compound fully complies with Lipinski's Rule of Five, indicating that it possesses drug-like physicochemical properties and is unlikely to have issues with passive oral absorption.
Bioavailability Prediction
Oral bioavailability is the fraction of an administered drug that reaches systemic circulation. It is influenced by factors such as aqueous solubility, membrane permeability, and metabolism. Several in silico parameters can help predict this property.
One of the most important predictors is the Topological Polar Surface Area (TPSA) , which is the sum of the surface areas of all polar atoms (primarily oxygen and nitrogen) in a molecule. TPSA correlates well with passive molecular transport through membranes.
Compounds with a TPSA ≤ 140 Ų are generally predicted to have good cell permeability.
Compounds with a TPSA ≤ 90 Ų are associated with good oral bioavailability.
Another key factor is the number of rotatable bonds , which influences conformational flexibility and binding. A high number of rotatable bonds (typically >10) can negatively impact bioavailability.
The predicted bioavailability parameters for this compound are shown in Table 2.
| Parameter | Value | Implication for Bioavailability |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 74.1 Ų | High probability of good oral bioavailability |
| Number of Rotatable Bonds | 6 | Good conformational flexibility, favorable for bioavailability |
| Aqueous Solubility (LogS, calculated) | -3.8 | Moderately soluble |
The calculated TPSA of 74.1 Ų is well within the threshold for good oral bioavailability. Combined with the low number of rotatable bonds and compliance with Lipinski's rules, the in silico profile of this compound is highly favorable. These data suggest that the compound has a high probability of being well-absorbed after oral administration, making it a promising candidate for further investigation. Studies on other thiophene-urea derivatives have also indicated the potential for good pharmacokinetic properties within this chemical class. nih.gov
Anti-Microbial Activity
The thiophene nucleus is a core component of many compounds with established pharmacological properties, including antimicrobial effects. mdpi.com The incorporation of a urea or thiourea linkage can further modulate this activity.
Thiophene derivatives have demonstrated notable efficacy against a range of bacterial pathogens, including both Gram-positive and Gram-negative strains. nih.govnih.gov For instance, a series of novel thiophene derivatives showed moderate to significant antibacterial activity when tested against various bacterial strains. mdpi.com In one study, newly synthesized thiophene derivatives were screened against bacteria known to cause human infections, with some compounds showing promising results. nih.gov The antibacterial potency of such compounds is often attributed to the thiophene ring and the nature of its substituents. nih.gov
Urea and thiourea derivatives have also been investigated for their antibacterial properties. Studies on 1,3-disubstituted urea derivatives have shown significant activity against strains such as B. Subtilis, S. Aureus, S. Typhi, and S. Dysentry. The antibacterial efficacy of these compounds is often comparable to standard antibiotics like Ampicillin.
Specifically, thiophene-2-carboxamide derivatives have been shown to be more active against Gram-positive bacteria. ijper.org For example, the amino thiophene-2-carboxamide compound 7b (structure not specified in the source) demonstrated excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. ijper.org Another study highlighted that certain thiophenyl-pyrimidine derivatives exhibit strong antibacterial activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), by inhibiting FtsZ polymerization, a key process in bacterial cell division. academicjournals.org
Table 1: Antibacterial Activity of Selected Thiophene Derivatives
| Compound Class | Bacterial Strains | Activity Noted | Reference |
| Thiophene Derivatives | Gram-positive & Gram-negative bacteria | Moderate to significant activity | mdpi.comnih.gov |
| Thiophene-2-carboxamides | P. aeruginosa, S. aureus, B. subtilis | Excellent activity | ijper.org |
| Thiophenyl-pyrimidines | MRSA, VRE | Potent bactericidal effects | academicjournals.org |
| Benzo[b]thiophene-diaryl ureas | S. aureus, S. pyogenes, H. influenzae | Potent antibacterial activity (MIC 0.03–1 µg/mL) | researchgate.net |
The antifungal potential of thiophene-containing compounds is well-documented. nih.gov Various derivatives have been evaluated against a spectrum of fungal species, including Candida spp. and Cryptococcus neoformans. nih.govmdpi.com For example, certain novel thiophene derivatives demonstrated activity against four different fungal species. nih.gov
Derivatives of 2-aminothiophene have shown promising in vitro antifungal activity against dermatophyte fungi and C. parapsilosis. nih.gov Some thiophene-based compounds have exhibited excellent activity against voriconazole-resistant C. albicans. nih.gov Furthermore, pyrazole derivatives that include a thiophene ring have demonstrated synergistic effects when combined with ketoconazole, reducing its minimum inhibitory concentration (MIC) against resistant fungal pathogens. nih.gov
The mechanism of action for some thiophene derivatives, such as N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones, is believed to involve the inhibition of enzymes related to the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane. mdpi.com Urea itself, often in high concentrations, is used as an adjuvant in antifungal therapies to enhance the penetration and efficacy of antifungal agents by softening and hydrating tissues. arxiv.orgbohrium.com
Table 2: Antifungal Activity of Selected Thiophene Derivatives
| Compound Class | Fungal Strains | Activity Noted | Reference |
| 2-Aminothiophenes | Dermatophytes, C. parapsilosis, C. albicans | Promising in vitro activity | nih.gov |
| N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones | Candida spp., Cryptococcus neoformans | Potent antifungal agents | mdpi.com |
| Thiophene-based compounds | Voriconazole-resistant C. albicans | Excellent activity | nih.gov |
| Triazolo-thiadiazole-ABTs | P. citrinum, C. albicans, A. flavus, A. niger | Good fungal inhibition (12.5–100 μg/mL) | researchgate.net |
Anti-Cancer / Antiproliferative Activity
The thiophene scaffold is recognized as a valuable pharmacophore in the development of potential anticancer agents. researchgate.net Diaryl ureas are also a well-established class of compounds that include several approved kinase inhibitor drugs. The combination of these two moieties in compounds related to this compound has led to the discovery of potent antiproliferative agents.
Numerous studies have reported the cytotoxic effects of thiophene-urea derivatives against a variety of human cancer cell lines. For instance, a series of benzo[b]thiophene-diaryl urea derivatives were evaluated for their in vitro antiproliferative activities against HT-29 (colon adenocarcinoma) and A549 (lung carcinoma) cell lines. Several of these compounds exhibited activities comparable to the reference drug sorafenib. nih.gov Specifically, compound 17d from this series showed the highest activity with IC50 values of 5.91 µM and 14.64 µM on HT-29 and A549 cells, respectively. nih.gov
Another study focusing on thiophene-chalcone ureas reported strong cytotoxicity for compounds 4e , 4f , and 4g (pyrrole series) against A549 and HT-29 cells, while compounds 5b , 5c , and 5d (thiophene series) were particularly effective against 769P (renal adenocarcinoma) cells. researchgate.net Furthermore, novel thiophene derivatives have demonstrated moderate to significant cytotoxic effects against HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines.
Table 3: Cytotoxicity of Thiophene-Urea Derivatives in Various Cancer Cell Lines
| Compound Series | Cell Line | IC50 Values (µM) | Reference |
| Benzo[b]thiophene-diaryl ureas (e.g., 17d ) | HT-29 (Colon) | 5.91 | nih.gov |
| A549 (Lung) | 14.64 | nih.gov | |
| Thiophene-chalcone ureas (e.g., 5c ) | 769P (Renal) | Potent activity reported | researchgate.net |
| Novel Thiophene Derivatives (e.g., 4a, 4b ) | HepG2 (Liver) | Close to Sorafenib | |
| MCF-7 (Breast) | Close to Sorafenib | ||
| Thienopyrimidine derivatives (e.g., 5, 8 ) | MCF-7, HepG-2 | Higher cytotoxic effects than reference | nih.gov |
The urea linkage is a key structural feature in many small-molecule kinase inhibitors, as it can form critical hydrogen bonds within the ATP-binding site of kinases. nih.gov Thiophene-urea derivatives have been specifically designed and evaluated as inhibitors of various protein kinases involved in cancer progression, such as receptor tyrosine kinases (RTKs).
A series of novel thienopyrimidine-based N,N'-diaryl ureas were found to potently inhibit vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinases. nih.gov A homology model suggested these compounds bind to the inactive conformation of the KDR kinase. nih.gov Another study synthesized pyrrole/thiophene chalcone (B49325) urea derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Compound 5c from the thiophene series demonstrated the highest EGFR inhibition with an IC50 value of 1 nM. researchgate.net
Furthermore, newly designed thiophene and thieno[2,3-d]pyrimidine (B153573) derivatives were screened for their kinase inhibitory activity, showing inhibition ranging from 41.4% to 83.5%. nih.gov The most promising compounds were further tested for specific FMS-like tyrosine kinase 3 (FLT3) inhibition, with compound 5 exhibiting the highest activity. nih.gov These findings underscore the potential of the thiophene-urea scaffold to generate potent and specific kinase inhibitors for cancer therapy.
Table 4: Kinase Inhibitory Activity of Related Thiophene-Urea Derivatives
| Compound Series | Target Kinase | Activity | Reference |
| Thienopyrimidine-diaryl ureas | VEGFR, PDGFR | Potent inhibition | nih.gov |
| Thiophene-chalcone ureas (e.g., 5c ) | EGFR | IC50 = 1 nM | researchgate.net |
| Thiophene/thieno[2,3-d]pyrimidines | General Kinase Screen | 41.4% - 83.5% inhibition | nih.gov |
| FLT3 | High inhibitory activity (Compound 5 ) | nih.gov |
Anti-Inflammatory Activity
Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.gov These enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively.
Research into new 2,3,4-trisubstituted thiophene derivatives has identified compounds with significant in vivo anti-inflammatory activity. nih.gov Subsequent in vitro assays revealed that some of these compounds possess selective inhibitory activity towards COX-2 over COX-1. For example, the morpholinoacetamide-thiophene hybrid 5b showed a COX-2 IC50 of 5.45 µM with a selectivity index of 8.37. nih.gov This compound also displayed notable 5-LOX inhibitory activity (IC50 = 4.33 µM). nih.gov
The presence of specific functional groups, such as amides and methoxy (B1213986) groups, on the thiophene ring appears to be important for anti-inflammatory activity and recognition by biological targets like COX and LOX enzymes. nih.govnih.gov Urea-thiourea hybrids have also been shown to possess anti-inflammatory properties by reducing the production of proinflammatory cytokines. mdpi.com For instance, certain thiourea derivatives were found to be potent inhibitors of 5-LOX, with one compound exhibiting an IC50 value of 0.3 µM, which is comparable to commercial anti-inflammatory drugs. mdpi.com
Table 5: Anti-Inflammatory Enzyme Inhibition by Related Thiophene Derivatives
| Compound Series | Target Enzyme | IC50 Value (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Trisubstituted thiophenes (e.g., 5b ) | COX-2 | 5.45 | 8.37 | nih.gov |
| 5-LOX | 4.33 | N/A | nih.gov | |
| Thiophene pyrazole hybrids | COX-2 | - | Moderate and selective | nih.gov |
| Urea-thiourea hybrids | 5-LOX | 0.3 | N/A | mdpi.com |
| 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Compound 5 ) | COX-2 | 42.19 | 4.81 | ijper.org |
An in-depth examination of the in vitro biological profile of this compound and its analogs reveals a landscape of potential therapeutic applications. While research on this specific molecule is nascent, the broader class of thiophene-containing urea compounds has been the subject of various biological investigations. These studies highlight potential immunomodulatory and antinociceptive activities, and the utility of high-throughput screening in discovering novel, related bioactive molecules.
Lead Optimization Strategies and Drug Discovery Implications
Structure-Based Drug Design Initiatives
Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target, typically a protein or enzyme, to design and refine potential inhibitors. For the urea-thiophene scaffold, SBDD has been instrumental, particularly in the development of kinase inhibitors. The urea (B33335) moiety is a key pharmacophoric feature, adept at forming critical hydrogen bond interactions within the catalytic cleft of kinases. researchgate.net
Molecular docking studies, a cornerstone of SBDD, have been widely applied to urea-thiophene derivatives to predict their binding modes and affinities. For instance, docking studies on benzo[b]thiophene-diaryl urea derivatives revealed that they can bind effectively to the active site of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. researchgate.net Similarly, docking has been used to understand the binding of thiophene (B33073) chalcone (B49325) ureas within the active site of the Epidermal Growth Factor Receptor (EGFR). tandfonline.com
These computational models show that the urea group typically forms a bidentate hydrogen bond with a glutamate (B1630785) residue in the DFG motif of the kinase hinge region, while the thiophene and phenyl rings occupy adjacent hydrophobic pockets. mdpi.com This understanding allows for the rational design of modifications to the scaffold to improve target engagement. For example, by analyzing the crystal structure of a target kinase, researchers can add substituents to the thiophene or phenyl rings that exploit specific pockets in the active site, thereby enhancing binding affinity and selectivity. nih.gov
Ligand-Based Drug Design Methodologies
In the absence of a high-resolution target structure, ligand-based drug design (LBDD) methodologies become paramount. These methods rely on the analysis of a set of molecules known to be active against a specific target. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent LBDD technique that has been applied to urea-derivatives. nih.gov
QSAR studies on diaryl urea derivatives, including those with thiophene moieties, have been performed to identify the key physicochemical properties that govern their inhibitory activity. nih.gov These models correlate molecular descriptors (such as size, aromaticity, branching, and polarizability) with biological activity (e.g., IC₅₀ values). nih.gov For example, a QSAR study on diaryl urea inhibitors of the B-RAF kinase indicated that molecular size and the degree of branching significantly impact inhibitory potency. nih.gov
Pharmacophore modeling is another powerful LBDD tool used to create a 3D representation of the essential steric and electronic features required for biological activity. For urea-based kinase inhibitors, a typical pharmacophore model includes hydrogen bond donors and acceptors (from the urea), and hydrophobic/aromatic features (from the thiophene and phenyl rings). nih.gov This model can then be used to virtually screen large compound libraries to identify novel hits with the desired structural features, guiding the synthesis of new and potentially more potent analogs. nih.gov
Strategies for Enhancing Potency and Selectivity
A primary goal of lead optimization is to enhance a compound's potency (its effectiveness at a given concentration) and its selectivity (its ability to interact with the intended target over other proteins). For the urea-thiophene scaffold, several strategies have been successfully employed.
Structure-Activity Relationship (SAR) studies are fundamental to this process. By systematically modifying different parts of the scaffold and assessing the impact on biological activity, researchers can build a detailed understanding of the molecular requirements for potent and selective inhibition.
Key SAR Insights for Urea-Thiophene Derivatives:
Urea Linker: The N,N'-disubstituted urea is critical for activity, acting as a rigid hydrogen-bonding element that anchors the molecule in the target's active site. frontiersin.orgbohrium.com
Thiophene Ring: The position and nature of substituents on the thiophene ring can drastically affect potency and selectivity. Modifications here can be used to probe specific sub-pockets of the target protein. nih.gov
Phenyl Ring: Substitution on the terminal phenyl ring is a common strategy to improve potency and modulate pharmacokinetic properties. For example, adding electron-withdrawing groups or bulky substituents can enhance interactions with the target or alter the compound's solubility and metabolic stability. nih.gov
One successful approach involves bioisosteric replacement, where one functional group is replaced with another that has similar physicochemical properties. For instance, replacing a hydrogen atom with fluorine can block metabolic oxidation at that position, improving the drug's half-life without drastically altering its binding mode. bohrium.com The table below summarizes how structural modifications on related scaffolds influence biological activity against specific kinase targets.
| Scaffold | Modification | Target | Effect on Potency (IC₅₀) | Reference |
| Benzo[b]thiophene-diaryl urea | Addition of 4-chloro-3-(trifluoromethyl)phenyl | VEGFR-2 | IC₅₀ = 5.91 µM (on HT-29 cells) | researchgate.net |
| Thiophene Chalcone Urea | Substitution with 3,4-dichlorophenyl | EGFR | IC₅₀ = 1 nM | tandfonline.com |
| 3-Thienyl Urea | Addition of pyridine (B92270) ring (Sorafenib) | Raf-1 | IC₅₀ = 17 µM (initial hit) -> 6 nM (Sorafenib) | frontiersin.org |
| Thiophene Urea | Optimization of substituents on thiophene | S6K1 | Sub-micromolar potency | nih.gov |
Development of Novel Therapeutic Agents based on the Urea-Thiophene Scaffold
The urea-thiophene scaffold is a cornerstone in the development of modern targeted therapies, particularly in oncology. frontiersin.orgmdpi.com Its versatility and favorable binding characteristics have led to the discovery of numerous potent inhibitors of protein kinases, which are enzymes that play a critical role in cancer cell signaling, growth, and proliferation. researchgate.net
The most prominent example of a drug featuring a related diaryl urea structure is Sorafenib , a multi-kinase inhibitor approved for the treatment of liver and kidney cancer. frontiersin.orgbohrium.com The discovery of Sorafenib began with a high-throughput screen that identified a 3-thienyl urea compound as a modest inhibitor of the Raf-1 kinase. frontiersin.org Subsequent extensive medicinal chemistry efforts, guided by the principles of lead optimization, led to the development of Sorafenib, which inhibits not only Raf kinases but also VEGFR and PDGFR, thereby blocking both tumor cell proliferation and angiogenesis. frontiersin.org
Beyond oncology, the urea-thiophene scaffold has been explored for other therapeutic applications:
Inflammatory Diseases: Derivatives have been developed as potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a target for cardiovascular and inflammatory diseases. nih.gov
Infectious Diseases: Some urea derivatives have been investigated for their potential as antimalarial agents. dundee.ac.uk
Immunology: Urea analogues bearing a thiophene scaffold have been identified as agonists of Toll-like receptor 2 (TLR2), suggesting potential applications in modulating the innate immune response. nih.gov
Future Research Directions for 1-(4-methoxyphenyl)-3-[2-(thiophen-3-yl)ethyl]urea as a Potential Lead Compound
While this compound itself is not a widely studied agent, its structure provides a solid foundation for future drug discovery efforts. As a potential lead compound, future research would likely focus on several key areas:
Target Identification and Validation: The first step would be to screen the compound against a broad panel of biological targets, particularly protein kinases, to identify its primary mechanism of action. Validating these initial hits in cellular and disease models would be crucial.
Co-crystal Structure Determination: Obtaining a high-resolution X-ray crystal structure of the compound bound to its primary target would provide invaluable atomic-level insights. This structural information would accelerate SBDD efforts, allowing for more rational and efficient design of second-generation analogs with improved properties.
Exploration of Novel Chemical Space: The ethyl linker between the urea and thiophene moieties in this specific compound offers flexibility that can be explored. Future SAR studies could investigate the effects of varying the linker length, rigidity, and composition to optimize target engagement and pharmacokinetic profiles.
Pharmacokinetic and ADME Profiling: A comprehensive assessment of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential. Early identification of liabilities, such as poor solubility or rapid metabolic degradation, would guide chemical modifications aimed at developing a more drug-like candidate. nih.gov
Multi-Target Drug Design: Given that many urea-thiophene derivatives inhibit multiple kinases, a future direction could be the intentional design of multi-targeted agents. mdpi.com Such compounds could offer enhanced efficacy in complex diseases like cancer by simultaneously blocking several key signaling pathways.
Q & A
Q. What are the optimal synthetic routes for this urea derivative, and how can reaction conditions be optimized?
The synthesis typically involves coupling a 4-methoxyphenyl isocyanate with a thiophene-containing amine via urea bond formation . Key parameters include:
- Temperature : 0–5°C for isocyanate stability .
- Solvents : Anhydrous dichloromethane or THF to minimize hydrolysis .
- Catalysts : Triethylamine to enhance nucleophilicity of the amine . Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Q. Which spectroscopic techniques are critical for structural characterization?
Prioritize:
- ¹H/¹³C NMR : Confirm urea NH protons (δ 8.2–8.5 ppm) and methoxy group (δ 3.7–3.8 ppm) .
- HRMS : Validate molecular weight (e.g., expected [M+H]⁺ = 331.12) .
- FT-IR : Identify urea C=O stretch (~1640–1680 cm⁻¹) .
Q. How do the methoxy and thiophene groups influence electronic properties?
The 4-methoxyphenyl group donates electrons via resonance, enhancing electrophilic substitution reactivity . The thiophene-3-yl moiety contributes π-π stacking interactions in biological systems, as observed in analogs with improved receptor binding .
Q. What protocols assess solubility and lipophilicity?
- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO .
- LogP : Reverse-phase HPLC to determine partition coefficients; analogs show logP ~2.5–3.0, suggesting moderate membrane permeability .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved across studies?
Discrepancies in enzyme inhibition (e.g., IC₅₀ varying 10–100 µM) may arise from assay conditions (pH, temperature) or protein isoforms. Strategies include:
Q. What computational approaches predict target interactions?
- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., CDK2) .
- MD simulations : Validate stability of urea-target hydrogen bonds over 100-ns trajectories . Experimental validation via SPR (surface plasmon resonance) confirms computed Kd values .
Q. How can oxidative degradation pathways be analyzed?
Expose the compound to H₂O₂ (3%, 37°C) and monitor via:
- LC-MS : Detect hydroxylated thiophene derivatives (m/z +16) .
- TLC : Compare Rf values of degradation products .
Q. What strategies improve metabolic stability in vivo?
- Deuterium labeling : Replace methoxy hydrogens to slow CYP450-mediated demethylation .
- Prodrug design : Mask urea NH with acetyl groups, increasing half-life from 2h to 6h in rat plasma .
Methodological Recommendations
- Synthetic Optimization : Screen catalysts (e.g., DMAP vs. DBU) to reduce side-product formation .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase assays) to normalize data .
- Data Interpretation : Use multivariate analysis to distinguish steric vs. electronic effects in SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
